7-Methyl-1H-indole-3-carboxylic acid 7-Methyl-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 30448-16-9
VCID: VC3745551
InChI: InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13)
SMILES: CC1=C2C(=CC=C1)C(=CN2)C(=O)O
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

7-Methyl-1H-indole-3-carboxylic acid

CAS No.: 30448-16-9

Cat. No.: VC3745551

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1H-indole-3-carboxylic acid - 30448-16-9

Specification

CAS No. 30448-16-9
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 7-methyl-1H-indole-3-carboxylic acid
Standard InChI InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13)
Standard InChI Key SRYCADDCUWPWAE-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CN2)C(=O)O
Canonical SMILES CC1=C2C(=CC=C1)C(=CN2)C(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

7-Methyl-1H-indole-3-carboxylic acid is a substituted indole compound with a distinct chemical signature. It can be identified through various systematic naming conventions and identification codes.

Table 1: Primary Identifiers

Identifier TypeValue
CAS Number30448-16-9
PubChem CID14810856
Molecular FormulaC₁₀H₉NO₂
IUPAC Name7-methyl-1H-indole-3-carboxylic acid
InChIKeySRYCADDCUWPWAE-UHFFFAOYSA-N

The compound is part of a broader class of indole-3-carboxylic acids, which feature prominently in organic and medicinal chemistry research. Its structural features include an aromatic indole ring system with specific substitution patterns that define its chemical behavior .

Molecular Structure and Representation

The molecular structure of 7-Methyl-1H-indole-3-carboxylic acid consists of a bicyclic indole core with a carboxylic acid group at position 3 and a methyl group at position 7. This arrangement contributes to the compound's specific structural and electronic properties.

The compound can be represented through various notations that capture its structure and connectivity:

Table 2: Structural Representations

Representation TypeValue
SMILESCC1=C2C(=CC=C1)C(=CN2)C(=O)O
InChIInChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13)

The structure features an indole nitrogen (N-H) that serves as a hydrogen bond donor, while the carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, influencing the compound's intermolecular interactions and solubility profile .

Physical and Chemical Properties

The physical and chemical properties of 7-Methyl-1H-indole-3-carboxylic acid determine its behavior in various experimental contexts and its potential applications.

Table 3: Computed Physicochemical Properties

PropertyValueSignificance
Molecular Weight175.18 g/molDetermines diffusion rates and membrane permeability
XLogP32.4Indicates moderate lipophilicity
Hydrogen Bond Donor Count2Affects solubility and protein binding
Hydrogen Bond Acceptor Count2Influences intermolecular interactions
Rotatable Bond Count1Related to molecular flexibility
Exact Mass175.063328530 DaUsed in mass spectrometry identification

These properties suggest that 7-Methyl-1H-indole-3-carboxylic acid exhibits a balance between hydrophilic and lipophilic character, which may influence its solubility in different solvents and its potential for biological interactions .

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM5.71 mL28.54 mL57.08 mL
5 mM1.14 mL5.71 mL11.42 mL
10 mM0.57 mL2.85 mL5.71 mL

These calculations are based on the compound's molecular weight of 175.2 g/mol. Proper dilution techniques should be employed to ensure solution homogeneity and accuracy .

Shipping and Transportation

For research purposes, 7-Methyl-1H-indole-3-carboxylic acid is typically shipped under controlled conditions to maintain compound integrity:

  • Evaluation sample solutions are shipped with blue ice to maintain appropriate temperature.

  • Other quantities may be shipped at room temperature or with blue ice upon specific request.

  • Appropriate hazard classifications and transportation regulations should be followed based on the compound's physical and chemical properties .

These shipping considerations ensure that the compound reaches research facilities in optimal condition for experimental use.

Chemical Reactivity and Structural Analysis

Functional Group Reactivity

The reactivity of 7-Methyl-1H-indole-3-carboxylic acid is primarily determined by its two key functional groups:

  • The carboxylic acid group at position 3 participates in typical carboxylic acid reactions:

    • Esterification with alcohols

    • Amide formation with amines

    • Decarboxylation under specific conditions

    • Reduction to alcohols

  • The indole N-H group can undergo:

    • N-substitution reactions

    • Hydrogen bonding interactions

    • Acid-base chemistry (pKa approximately 16-17)

The methyl group at position 7 primarily acts as an electron-donating group through hyperconjugation, slightly increasing electron density in the aromatic system and potentially affecting the reactivity at other positions .

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the structural features of 7-Methyl-1H-indole-3-carboxylic acid:

  • Nuclear Magnetic Resonance (NMR) would typically show:

    • Characteristic indole C-2 proton signal (δ ~7.9 ppm)

    • Methyl group protons (δ ~2.5 ppm)

    • Carboxylic acid proton (δ ~12 ppm, exchangeable)

    • Indole N-H proton (δ ~11 ppm, exchangeable)

  • Mass spectrometry would show:

    • Molecular ion peak at m/z 175

    • Fragment patterns consistent with indole fragmentation

    • Loss of -COOH group (m/z 44)

  • Infrared spectroscopy would reveal:

    • O-H stretching from carboxylic acid (~3000-3500 cm⁻¹)

    • C=O stretching (~1700 cm⁻¹)

    • N-H stretching from indole (~3300 cm⁻¹)

    • Aromatic C=C stretching (~1600 cm⁻¹)

These spectroscopic features provide definitive identification and structural confirmation of the compound .

Structural Relationships and Derivatives

Related Compounds

7-Methyl-1H-indole-3-carboxylic acid belongs to a family of structurally related compounds that share the indole-3-carboxylic acid scaffold. Understanding these relationships provides context for the compound's place in chemical space:

Table 5: Structurally Related Compounds

CompoundStructural DifferenceRelationship
1H-Indole-3-carboxylic acidLacks 7-methyl groupParent compound
7-Methyl-1H-indoleLacks 3-carboxylic acidDecarboxylated analog
5-Methyl-1H-indole-3-carboxylic acidMethyl at position 5Positional isomer
7-Ethyl-1H-indole-3-carboxylic acidEthyl instead of methyl at position 7Homolog

The database indicates that there are approximately three compounds sharing the same parent structure and three compounds that are mixtures, components, or neutralized forms related to 7-Methyl-1H-indole-3-carboxylic acid .

Structural Modifications

Potential structural modifications of 7-Methyl-1H-indole-3-carboxylic acid include:

  • Carboxylic acid modifications:

    • Esterification to produce corresponding esters

    • Amidation to produce amides with various amine partners

    • Reduction to produce 3-hydroxymethyl derivatives

  • Indole ring modifications:

    • N-substitution at the indole nitrogen

    • Halogenation at various positions

    • Reduction of the pyrrole ring

    • Functionalization at other positions (2, 4, 5, 6)

  • Methyl group modifications:

    • Oxidation to aldehyde or carboxylic acid

    • Extension to longer alkyl chains

    • Replacement with other functional groups

These modifications can alter the physicochemical properties, potentially leading to compounds with novel biological activities or chemical applications .

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